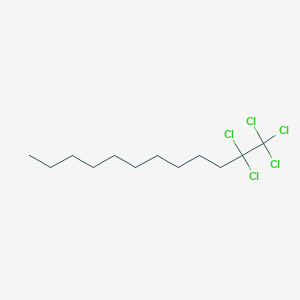
1,1,1,2,2-Pentachlorododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentachlorododecane is a chlorinated hydrocarbon with the molecular formula C12H21Cl5. This compound is characterized by the presence of five chlorine atoms attached to a dodecane backbone. Chlorinated hydrocarbons are known for their stability and resistance to degradation, making them useful in various industrial applications.
Méthodes De Préparation
The synthesis of 1,1,1,2,2-Pentachlorododecane typically involves the chlorination of dodecane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction conditions include:
Temperature: Typically maintained between 50-100°C.
Catalysts: Commonly used catalysts include iron or aluminum chloride.
Solvents: Chlorinated solvents such as carbon tetrachloride are often used to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
1,1,1,2,2-Pentachlorododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, leading to the formation of alcohols or ethers.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major products formed from these reactions include chlorinated carboxylic acids, alcohols, and ethers.
Applications De Recherche Scientifique
1,1,1,2,2-Pentachlorododecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its effects on biological systems, including its potential as a bioaccumulative compound.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2-Pentachlorododecane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cell membranes due to its lipophilic nature, affecting membrane integrity and function. Additionally, it can interfere with enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved include:
Cell Membranes: Disruption of lipid bilayers.
Enzymes: Inhibition or modification of enzyme activity.
Comparaison Avec Des Composés Similaires
1,1,1,2,2-Pentachlorododecane can be compared with other chlorinated hydrocarbons such as 1,1,1,2,3-Pentachloropropane and 1,1,2,2,3-Pentachloropropane. These compounds share similar structural features but differ in the number and position of chlorine atoms. The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and physical properties.
Similar Compounds
1,1,1,2,3-Pentachloropropane: A chlorinated hydrocarbon with a different chlorination pattern.
1,1,2,2,3-Pentachloropropane: Another chlorinated hydrocarbon with unique properties due to its specific chlorine arrangement.
Propriétés
Numéro CAS |
214327-67-0 |
|---|---|
Formule moléculaire |
C12H21Cl5 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
1,1,1,2,2-pentachlorododecane |
InChI |
InChI=1S/C12H21Cl5/c1-2-3-4-5-6-7-8-9-10-11(13,14)12(15,16)17/h2-10H2,1H3 |
Clé InChI |
HQHMCXURKMDEMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


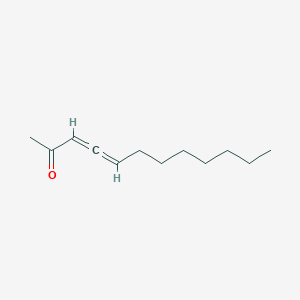
![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
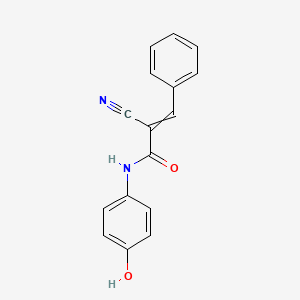
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
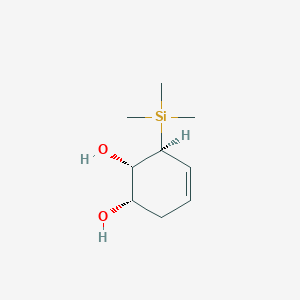
![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)
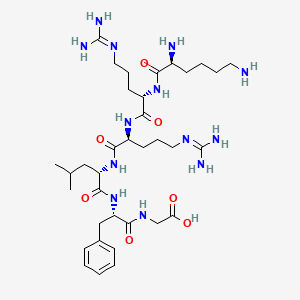
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
